molecular formula C17H23ClN4O B5473059 2-chloro-4-(1,2,4-triazol-4-yl)-N-(2,4,4-trimethylpentan-2-yl)benzamide

2-chloro-4-(1,2,4-triazol-4-yl)-N-(2,4,4-trimethylpentan-2-yl)benzamide

Cat. No.: B5473059
M. Wt: 334.8 g/mol
InChI Key: LQIUGCJVODJADT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-4-(1,2,4-triazol-4-yl)-N-(2,4,4-trimethylpentan-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a triazole ring, and a trimethylpentyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(1,2,4-triazol-4-yl)-N-(2,4,4-trimethylpentan-2-yl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chloro-4-nitrobenzoic acid with an appropriate amine under acidic conditions to form the corresponding benzamide.

    Introduction of the Triazole Ring: The triazole ring can be introduced via a cyclization reaction involving hydrazine and an appropriate nitrile.

    Attachment of the Trimethylpentyl Group: The trimethylpentyl group can be attached through a Friedel-Crafts alkylation reaction using an appropriate alkyl halide and a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the alkyl side chain.

    Reduction: Reduction reactions could target the chloro group or the triazole ring.

    Substitution: The chloro group on the benzene ring is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chloro group.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a variety of functionalized benzamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Exploration as a candidate for drug development, particularly for its potential antimicrobial or anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, inhibiting their activity or altering their function. The triazole ring and the benzamide core are common motifs in many bioactive compounds, suggesting potential interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-(1,2,4-triazol-4-yl)benzamide: Lacks the trimethylpentyl group, potentially altering its physical and chemical properties.

    4-(1,2,4-triazol-4-yl)-N-(2,4,4-trimethylpentan-2-yl)benzamide: Lacks the chloro group, which may affect its reactivity and biological activity.

Uniqueness

The presence of the chloro group, triazole ring, and trimethylpentyl group in 2-chloro-4-(1,2,4-triazol-4-yl)-N-(2,4,4-trimethylpentan-2-yl)benzamide makes it unique compared to similar compounds

Properties

IUPAC Name

2-chloro-4-(1,2,4-triazol-4-yl)-N-(2,4,4-trimethylpentan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN4O/c1-16(2,3)9-17(4,5)21-15(23)13-7-6-12(8-14(13)18)22-10-19-20-11-22/h6-8,10-11H,9H2,1-5H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIUGCJVODJADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)NC(=O)C1=C(C=C(C=C1)N2C=NN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.